molecular formula C10H14ClN B110859 4-(2-Chlorophenyl)butylamine CAS No. 807343-03-9

4-(2-Chlorophenyl)butylamine

Cat. No. B110859
CAS RN: 807343-03-9
M. Wt: 183.68 g/mol
InChI Key: CAGPPHJSMNPKJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “4-(2-Chlorophenyl)butylamine” often involves a series of steps. For instance, the synthesis of ketamine, a related compound, involves five steps . The process starts with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The intermediate is then iminated by methyl amine, and the obtained imine is rearranged at elevated temperature to synthesize ketamine .


Molecular Structure Analysis

The molecular structure of “4-(2-Chlorophenyl)butylamine” consists of a butyl chain attached to a 2-chlorophenyl group and an amine functional group. The presence of the amine group contributes to many of its properties and reactivity patterns .

Scientific Research Applications

Pharmacology and Drug Development

4-(2-Chlorophenyl)butylamine has potential applications in the development of new pharmaceutical compounds. It has been studied for its interactions with various biological targets, which could lead to the development of novel therapeutic agents . For instance, its structural similarity to phenylbutylamines suggests it could influence neurotransmitter systems, potentially leading to new treatments for neurological disorders .

Biocatalysis in Chiral Synthesis

This compound plays a role in the synthesis of chiral drug intermediates through biocatalysis. The chiral nature of many drugs is crucial for their efficacy, and 4-(2-Chlorophenyl)butylamine can be used to produce enantiomerically pure substances, which are important in the pharmaceutical industry .

Chemical Biology

The compound’s ability to interact with different biological molecules makes it a candidate for the study of chemical biology. It can be used to understand the molecular basis of disease or as a tool to probe biological pathways .

Environmental Impact Studies

Research into the environmental impact of chemicals includes 4-(2-Chlorophenyl)butylamine. Its persistence and potential bioaccumulation make it a subject of study in ecotoxicology to understand its long-term effects on ecosystems .

Safety and Hazards

The safety data sheet for a related compound, n-butylamine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is toxic in contact with skin or if inhaled . These safety considerations may also apply to “4-(2-Chlorophenyl)butylamine”, but specific safety data for this compound is not available in the search results.

properties

IUPAC Name

4-(2-chlorophenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMJRFUCKUESEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465733
Record name Benzenebutanamine, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)butylamine

CAS RN

807343-03-9
Record name Benzenebutanamine, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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